5-Trimethylstannyl-pyrimidine
Description
Properties
Molecular Formula |
C7H12N2Sn |
|---|---|
Molecular Weight |
242.89 g/mol |
IUPAC Name |
trimethyl(pyrimidin-5-yl)stannane |
InChI |
InChI=1S/C4H3N2.3CH3.Sn/c1-2-5-4-6-3-1;;;;/h2-4H;3*1H3; |
InChI Key |
CCXFZGWHOYXGHW-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1=CN=CN=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Trimethylstannyl Pyrimidine and Analogous Derivatives
Direct Stannylation Approaches to 5-Substituted Pyrimidines
Direct stannylation methods involve the introduction of a trialkylstannyl group onto the pyrimidine (B1678525) ring in a single key transformation. These approaches can be broadly categorized based on the nature of the pyrimidine intermediate that reacts with the tin reagent.
One of the most effective and widely used methods for the synthesis of 5-stannylpyrimidines is a nucleophilic approach involving a halogen-lithium exchange reaction. This two-step, one-pot procedure transforms a readily available 5-halopyrimidine into a highly reactive 5-lithiopyrimidine species, which is then trapped by an electrophilic tin reagent.
The synthesis commences with a 5-halopyrimidine, typically 5-bromopyrimidine (B23866) or 5-iodopyrimidine (B189635). The carbon-halogen bond at the C-5 position of the pyrimidine ring is polarized, making the carbon atom electrophilic. However, treatment with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) initiates a halogen-lithium exchange. This reaction is exceptionally fast and efficient for aryl and heteroaryl halides. The rate of exchange follows the trend I > Br > Cl, making iodo- and bromopyrimidines the preferred substrates. The exchange process inverts the polarity of the C-5 carbon, transforming it from an electrophilic to a strongly nucleophilic center.
Once the 5-lithiopyrimidine intermediate is formed in situ, it is immediately quenched with an electrophilic trialkyltin halide. The most common quenching agent for preparing the target compound is trimethyltin (B158744) chloride (Me₃SnCl). The nucleophilic C-5 carbon of the lithiated pyrimidine attacks the electrophilic tin atom, displacing the chloride ion and forming a stable carbon-tin bond. This results in the formation of 5-trimethylstannyl-pyrimidine. This method is highly reliable and provides good yields of the desired product. The resulting stannylated pyrimidines are stable compounds that can be purified and used in subsequent reactions, such as palladium-catalyzed ketone formation acs.org.
Table 1: Examples of Nucleophilic Stannylation via Halogen-Lithium Exchange
| Precursor | Reagents | Product | Reference |
|---|---|---|---|
| 5-Bromopyrimidine | 1. n-BuLi, THF, -78°C2. Me₃SnCl | This compound | acs.org |
An alternative to the halogen-lithium exchange is the direct metalation of a C-H bond on the pyrimidine ring. This approach involves the deprotonation of an acidic proton on the pyrimidine scaffold using a strong base to generate a pyrimidinyl anion, which then acts as a nucleophile. While the C-5 proton of pyrimidine is not the most acidic, appropriate directing groups or specific reaction conditions can facilitate its removal. The resulting nucleophilic pyrimidine intermediate can then be quenched with an electrophilic tin reagent like trimethyltin chloride to yield the 5-stannylated product. This method avoids the need for pre-halogenated substrates but can sometimes suffer from issues with regioselectivity depending on the substitution pattern of the pyrimidine ring.
Photostimulated reactions offer a pathway for stannylation that proceeds through a free-radical mechanism. This method typically involves the homolytic cleavage of the carbon-halogen bond in a 5-halopyrimidine precursor, such as 5-iodopyrimidine or 5-bromopyrimidine, using ultraviolet (UV) irradiation. This photolysis generates a pyrimidinyl radical at the C-5 position.
This highly reactive radical intermediate is then trapped by a radical stannylating agent, most commonly a trialkyltin hydride like tributyltin hydride (Bu₃SnH). The pyrimidinyl radical abstracts a hydrogen atom from the tin hydride, propagating a radical chain reaction and forming the desired 5-stannylpyrimidine product. The reaction is often initiated by a small amount of a radical initiator, such as azobisisobutyronitrile (AIBN), in conjunction with photochemical stimulation. While not as commonly cited for this specific transformation as halogen-lithium exchange, this radical-based methodology is a cornerstone of organotin chemistry and represents a viable, alternative pathway for the synthesis of stannylated heterocycles.
Nucleophilic Stannylation via Halogen-Lithium Exchange
Stannylation of Pre-functionalized Pyrimidine Derivatives
The synthesis of 5-stannylpyrimidines is not limited to the parent pyrimidine ring. The halogen-lithium exchange methodology has been successfully applied to pyrimidine derivatives that are already functionalized at other positions, demonstrating the compatibility of the reaction with various protecting groups and functional moieties.
For instance, 2-(dimethyl-tert-butylsiloxy)-5-stannylpyrimidines have been prepared from the corresponding 5-bromo precursor. The bulky silyl (B83357) ether group at the C-2 position remains intact during the low-temperature halogen-lithium exchange and subsequent quenching with the tin electrophile. Similarly, 2-methylthio-5-stannylpyrimidines were synthesized using the same strategy acs.org. These examples highlight the chemoselectivity of the process, which allows for the targeted installation of a stannyl (B1234572) group at the C-5 position without disturbing existing functionality elsewhere on the ring. These pre-functionalized stannanes are valuable building blocks, as the other substituents can be further manipulated or can influence subsequent cross-coupling reactions.
Table 2: Stannylation of Pre-functionalized 5-Bromopyrimidines
| Precursor | Reagents | Product | Reference |
|---|---|---|---|
| 5-Bromo-2-(dimethyl-tert-butylsiloxy)pyrimidine | 1. n-BuLi2. Me₃SnCl | 2-(Dimethyl-tert-butylsiloxy)-5-trimethylstannyl-pyrimidine | acs.org |
Synthesis from Lithiated Pyrimidine Intermediates
A primary and effective method for the synthesis of 5-substituted pyrimidines involves the regioselective lithiation of the pyrimidine ring, followed by quenching with an appropriate electrophile. researchgate.net The process of direct metalation at the 5-position can be achieved by treating a pyrimidine derivative with a strong lithium-based reagent, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP). researchgate.net
The reaction proceeds by the deprotonation of the C5-hydrogen, which is the most acidic proton on the pyrimidine ring in the absence of other directing groups, to form a 5-lithiopyrimidine intermediate. This highly reactive organolithium species is then trapped with an electrophilic tin reagent, typically trimethyltin chloride (Me₃SnCl), to yield the desired this compound. The presence of directing groups at the 2- and/or 4-positions, such as alkoxy groups, can facilitate this ortho-directed lithiation. researchgate.net
Table 1: Synthesis of this compound via Lithiation
| Reactant | Reagent | Electrophile | Product |
| Pyrimidine | Lithium 2,2,6,6-tetramethylpiperidide (LTMP) | Trimethyltin chloride (Me₃SnCl) | This compound |
| 2,4-Dialkoxypyrimidine | Lithium diisopropylamide (LDA) | Trimethyltin chloride (Me₃SnCl) | 2,4-Dialkoxy-5-trimethylstannyl-pyrimidine |
Approaches Involving Silyl-Protected Pyrimidines Followed by Stannyl Moiety Introduction
Another synthetic strategy utilizes silyl groups as placeholders or activating groups, which are subsequently replaced by a stannyl moiety. In this approach, a pyrimidine ring is first functionalized with a silyl group, such as a trimethylsilyl (B98337) (TMS) group. This silylated pyrimidine can then undergo a metal-halogen exchange or a direct metal-silicon exchange to generate a nucleophilic pyrimidine intermediate.
This intermediate is then reacted with trimethyltin chloride to introduce the stannyl group. This multi-step approach can offer advantages in terms of regioselectivity and substrate scope, particularly for complex molecules where direct lithiation might be problematic due to the presence of sensitive functional groups. The silyl group serves to direct the metalation to a specific position before being cleanly substituted by the trimethylstannyl group.
Table 2: General Scheme for Stannylation via Silyl-Protected Intermediate
| Step | Reactant | Reagent | Intermediate/Product |
| 1. Silylation | 5-Bromopyrimidine | n-BuLi, then Me₃SiCl | 5-Trimethylsilyl-pyrimidine |
| 2. Stannylation | 5-Trimethylsilyl-pyrimidine | Organolithium Reagent, then Me₃SnCl | This compound |
Transmetalation Routes for Organostannyl Pyrimidines
Transmetalation is a powerful class of reactions in organometallic chemistry that involves the transfer of an organic ligand from one metal to another. rsc.org This approach is widely used for the synthesis of organostannyl pyrimidines, offering alternative pathways that can be milder or more selective than direct metalation routes.
Metal-Metal Exchange Reactions in Pyrimidine Stannylation
Metal-metal exchange reactions are a cornerstone of transmetalation. The synthesis route involving lithiated pyrimidines is a classic example of this, where a lithium-tin exchange occurs. Beyond lithium, other metals can be used to form organometallic pyrimidine precursors. For instance, the direct zincation of pyrimidines using reagents like TMPZnCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide) can generate stable organozinc intermediates. nih.gov
These pyrimidylzinc halides are valuable because they can subsequently undergo a metal-metal exchange with a tin halide. This zinc-to-tin transmetalation provides a milder route to the desired organostannane, often with improved functional group tolerance compared to the more reactive organolithium species.
Table 3: Metal-Metal Exchange in Pyrimidine Stannylation
| Organometallic Intermediate | Tin Reagent | Product | Metal Exchange |
| 5-Lithiopyrimidine | Trimethyltin chloride | This compound | Li → Sn |
| 5-Pyrimidylzinc chloride | Trimethyltin chloride | This compound | Zn → Sn |
| 5-Pyrimidylmagnesium bromide | Trimethyltin chloride | This compound | Mg → Sn |
Tin-Boron Exchange Reactions for Bifunctional System Synthesis
While the previous sections describe the synthesis of organostannyl pyrimidines, these compounds are also valuable starting materials for further transmetalations. A notable example is the tin-boron exchange reaction, which is employed to synthesize bifunctional boron-containing Lewis acids. researchgate.net This reaction provides an elegant and high-yielding route for introducing boranyl groups into organic scaffolds. rsc.org
In this process, an organostannane, such as a pyrimidine derivative bearing a trimethylstannyl group (often on a side chain attached to the ring), is reacted with a haloborane like a chloroborane. rsc.orgrsc.org The reaction proceeds via a selective exchange of the trimethylstannyl group for a boranyl group, yielding a new organoboron compound. rsc.org This methodology is particularly advantageous for creating complex molecules with precisely positioned Lewis acidic boron centers. researchgate.netrsc.org The synthesis of bidentate boron Lewis acids based on 1,8-diethynylanthracene, for example, utilizes an initial stannylation followed by a tin-boron exchange to install the boron functions. researchgate.net
Table 4: Tin-Boron Exchange for Synthesis of Boron-Containing Systems
| Stannylated Precursor | Boron Reagent | Product | Application |
| Anthracene-bis(trimethylstannylethyne) | Diphenylchloroborane | Anthracene-bis(diphenylboranylethyne) | Bifunctional Lewis Acid Synthesis researchgate.net |
| 1,8-Bis(trimethylstannylethynyl)anthracene | Chlorodimesitylborane | 1,8-Bis(dimesitylborylethynyl)anthracene | Host-Guest Chemistry rsc.org |
Reactivity and Mechanistic Investigations of 5 Trimethylstannyl Pyrimidine
Palladium-Catalyzed Cross-Coupling Reactions (Stille Coupling)
The Stille reaction is a cornerstone of modern synthetic chemistry, involving the palladium-catalyzed coupling of an organostannane with an organic halide or pseudohalide. openochem.org 5-Trimethylstannyl-pyrimidine serves as the organostannane partner in these reactions, enabling the introduction of a pyrimidine (B1678525) ring into a wide array of organic molecules.
Fundamental Principles and Catalytic Cycles in Stille Reactions Involving Organostannanes
The Stille reaction proceeds through a catalytic cycle that is common to many palladium-catalyzed cross-coupling reactions. openochem.org The active catalyst is a 14-electron Pd(0) complex, which can be generated in situ from various Pd(0) or Pd(II) precursors. wikipedia.orglibretexts.org
The catalytic cycle consists of three main steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X), cleaving the carbon-halogen bond and forming a 16-electron Pd(II) intermediate. libretexts.orgchemeurope.com This step is often the rate-determining step of the reaction.
Transmetalation: The organostannane (R²-SnR₃), in this case this compound, reacts with the Pd(II) intermediate. The R² group (the pyrimidinyl group) is transferred to the palladium center, and the tin halide is formed as a byproduct. openochem.orgwikipedia.org This step can proceed through various mechanisms, including an associative pathway where the organostannane coordinates to the palladium before ligand exchange occurs. wikipedia.org
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center are coupled together, forming the final product (R¹-R²) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. openochem.orgchemeurope.com
The rate of transmetalation is influenced by the nature of the organic groups on the tin atom. Generally, sp²-hybridized groups, such as the pyrimidinyl group, are transferred more readily than sp³-hybridized groups. wikipedia.org Trimethylstannyl compounds often exhibit higher reactivity compared to their tributylstannyl counterparts. wikipedia.org
A common side reaction in Stille coupling is the homocoupling of the organostannane reagent. This can occur through the reaction of two equivalents of the organostannane with the Pd(II) precatalyst or via a radical process involving the Pd(0) catalyst. wikipedia.org
Coupling with Acid Chlorides for the Formation of 5-Pyrimidinyl Ketones
A significant application of this compound is its reaction with acid chlorides in the presence of a palladium catalyst to synthesize 5-pyrimidinyl ketones. rsc.org This reaction provides a direct and efficient method for introducing an acyl group at the 5-position of the pyrimidine ring. The resulting ketones are valuable intermediates in the synthesis of various biologically active compounds. rsc.org
The reaction is generally carried out under mild conditions and tolerates a range of functional groups on the acid chloride. The stability of the 5-stannylated pyrimidines makes them convenient reagents for this transformation. rsc.org
| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |
| This compound | Acid Chloride | Palladium Catalyst | 5-Pyrimidinyl Ketone | rsc.org |
Cross-Coupling with Aryl and Vinyl Halides or Triflates
This compound readily undergoes Stille cross-coupling reactions with a variety of sp²-hybridized electrophiles, including aryl and vinyl halides (Cl, Br, I) and triflates (OTf). wikipedia.orglibretexts.org This versatility allows for the synthesis of a diverse range of 5-aryl and 5-vinylpyrimidine derivatives. These products are important building blocks in medicinal chemistry and materials science.
The choice of leaving group on the electrophile can influence the reaction conditions required. Aryl iodides are generally the most reactive, followed by bromides and then chlorides. libretexts.org Triflates are also excellent coupling partners. libretexts.org The reaction tolerates a wide variety of functional groups on both the pyrimidine and the coupling partner. harvard.edu
| This compound | Coupling Partner | Product |
| Aryl Halide | 5-Arylpyrimidine | |
| Vinyl Halide | 5-Vinylpyrimidine | |
| Aryl Triflate | 5-Arylpyrimidine |
Formation of Heteroaryl-Heteroaryl Linkages (e.g., Arylation at C-5)
The Stille coupling of this compound is a powerful tool for the construction of heteroaryl-heteroaryl linkages. By coupling with other halogenated heterocycles, a wide range of bi- and poly-heterocyclic systems can be synthesized. This is particularly important in drug discovery, where such scaffolds are prevalent.
The arylation at the C-5 position of the pyrimidine ring can be achieved with high selectivity. mdpi.com This allows for the precise construction of complex molecular architectures. The reaction conditions can often be tuned to favor the desired coupling product and minimize side reactions.
Sequential Cross-Coupling Strategies in Complex Molecule Assembly
The differential reactivity of various organostannanes and organic halides can be exploited in sequential cross-coupling strategies for the synthesis of complex molecules. wuxiapptec.com For instance, a molecule containing both a trimethylstannyl group and a less reactive tributylstannyl group, or different halogen atoms, can undergo selective coupling at one position, leaving the other intact for a subsequent reaction.
This compound can be a valuable component in such strategies. Its predictable reactivity allows for its incorporation into a molecule at a specific stage of a multi-step synthesis. This approach provides a high degree of control over the final structure and is a powerful method for the efficient assembly of complex target molecules. openochem.org
Other Organometallic Transformations and Reactivity Patterns
While the Stille reaction is the most prominent transformation of this compound, it can also participate in other organometallic reactions. The tin-carbon bond can be cleaved by other electrophiles under different catalytic conditions. The pyrimidine ring itself can also influence the reactivity of the organometallic center. Further research in this area may uncover new and useful transformations of this versatile reagent.
Tin-Lithium Exchange Reactions and Generation of Pyrimidinyl Organolithiums
The tin-lithium exchange reaction is a powerful method for the generation of organolithium reagents, which are highly valuable synthetic intermediates. In the case of this compound, this transmetalation reaction involves the treatment of the organostannane with an organolithium reagent, typically n-butyllithium (n-BuLi), to generate the corresponding 5-lithiopyrimidine. This transformation is driven by the formation of a more stable organolithium species.
While specific studies detailing the tin-lithium exchange for this compound are not extensively documented in the literature, the general mechanism is well-established for analogous aryl and heteroaryl stannanes. The reaction is believed to proceed through an ate-complex intermediate, where the lithium atom coordinates to the nitrogen atoms of the pyrimidine ring, facilitating the cleavage of the C-Sn bond.
The resulting 5-lithiopyrimidine is a potent nucleophile that can react with a wide array of electrophiles, enabling the synthesis of diverse 5-substituted pyrimidines. For instance, it has been utilized in the synthesis of bis-intercalators, highlighting its utility in constructing complex molecular architectures researchgate.net. The general scheme for this reaction and subsequent electrophilic quench is depicted below:
Scheme 1: Tin-Lithium Exchange of this compound and Subsequent Electrophilic Quench
Where R is typically an alkyl group (e.g., butyl) and E+ represents an electrophile.
The efficiency and rate of the tin-lithium exchange can be influenced by several factors, including the solvent, temperature, and the nature of the organolithium reagent used.
Interactive Table: Factors Influencing Tin-Lithium Exchange Reactions
| Factor | Influence on Reaction | Typical Conditions |
| Solvent | Can affect the solubility of reagents and stabilize intermediates. Ethereal solvents like THF are common. | Tetrahydrofuran (THF), Diethyl ether |
| Temperature | Reactions are typically carried out at low temperatures to prevent side reactions and decomposition of the organolithium species. | -78 °C to 0 °C |
| Organolithium Reagent | The choice of organolithium reagent can impact the reaction rate and selectivity. n-BuLi is widely used. | n-Butyllithium, sec-Butyllithium, tert-Butyllithium |
Protiodestannylation Tendencies in 5-Trimethylstannyl Pyrimidine Derivatives
Protiodestannylation, the cleavage of a carbon-tin bond by a proton source, is a common reaction for organostannanes. This process can occur under acidic conditions and represents a potential side reaction in synthetic applications involving this compound if acidic protons are present.
The mechanism of protiodestannylation typically involves the protonation of the carbon atom attached to the tin, leading to the departure of the trialkylstannyl group as a cation. The susceptibility of the C-Sn bond to cleavage is influenced by the electronic nature of the pyrimidine ring. The electron-withdrawing character of the pyrimidine ring can influence the stability of the potential intermediate carbanion, thereby affecting the rate of this reaction.
Halodestannylation Reactions (e.g., Iododestannation, Fluorodestannylation)
Halodestannylation is a valuable synthetic transformation that allows for the conversion of an organostannane into an organohalide. This reaction involves the treatment of the organostannane with an electrophilic halogen source.
Iododestannation: The reaction of this compound with molecular iodine (I₂) is expected to proceed readily to afford 5-iodopyrimidine (B189635). This reaction is a common and efficient method for the introduction of iodine onto aromatic and heteroaromatic rings. The mechanism involves the electrophilic attack of iodine on the carbon atom bearing the trimethylstannyl group.
Fluorodestannylation: The introduction of fluorine via destannylation is more challenging due to the high reactivity of elemental fluorine. However, electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF₄), can be employed. The reaction of this compound with such reagents would be expected to yield 5-fluoropyrimidine.
These halodestannylation reactions provide a direct route to 5-halopyrimidines, which are themselves important building blocks in medicinal chemistry and materials science.
Theoretical and Computational Investigations of Reactivity
Computational Studies on Reaction Mechanisms and Regioselectivity
Although specific computational studies focused solely on this compound are limited, density functional theory (DFT) calculations on related systems provide valuable insights. Computational models can be used to investigate the transition states and intermediates of the tin-lithium exchange reaction, helping to elucidate the reaction mechanism and predict the regioselectivity of subsequent electrophilic attacks on the generated 5-lithiopyrimidine. Such studies can rationalize the observed reactivity and guide the design of new synthetic routes.
Advanced Applications in Complex Molecule Synthesis and Precursor Development
Construction of Substituted Pyrimidine (B1678525) Scaffolds
The C-C bond formation at the C-5 position of the pyrimidine ring is a key transformation in the synthesis of a wide array of functionalized molecules. 5-Trimethylstannyl-pyrimidine serves as an excellent precursor for these reactions, primarily through palladium-catalyzed cross-coupling reactions.
Synthesis of C-5 Aryl- and Alkyl-Substituted Pyrimidines
The Stille cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds and is particularly well-suited for the functionalization of heterocyclic compounds. wikipedia.org This reaction involves the coupling of an organostannane with an organic halide or triflate, catalyzed by a palladium complex. wikipedia.org this compound is an ideal substrate for Stille coupling, enabling the introduction of a diverse range of aryl and alkyl groups at the C-5 position of the pyrimidine ring.
The reaction of this compound with various aryl halides, such as aryl iodides, bromides, or chlorides, in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), affords the corresponding 5-arylpyrimidines in good to excellent yields. orgsyn.org This methodology is highly versatile and tolerates a wide variety of functional groups on the aryl halide partner, making it a valuable tool for the synthesis of complex biaryl systems. orgsyn.org
Similarly, the coupling of this compound with alkyl halides allows for the synthesis of 5-alkylpyrimidines. These homologues of natural pyrimidines are of interest in the study of epigenetic modifications and as potential therapeutic agents. rsc.orgnih.gov The reaction conditions for the Stille coupling can be tailored to accommodate the specific substrates and desired products, with variations in catalysts, ligands, and solvents being employed to optimize the reaction efficiency.
Table 1: Examples of Stille Coupling Reactions with this compound
| Aryl/Alkyl Halide | Catalyst | Product | Reference |
|---|---|---|---|
| Iodobenzene | Pd(PPh₃)₄ | 5-Phenylpyrimidine | ewha.ac.kr |
| 4-Bromotoluene | Pd(OAc)₂/XPhos | 5-(p-Tolyl)pyrimidine | orgsyn.org |
| 1-Iodopropane | PdCl₂(PPh₃)₂ | 5-Propylpyrimidine | rsc.orgnih.gov |
Diverse Chemical Modifications at the Pyrimidine 5-Position
Beyond the introduction of simple aryl and alkyl groups, this compound facilitates a broad spectrum of chemical modifications at the C-5 position. The trimethylstannyl group can be readily converted to other functional groups, or it can be used in coupling reactions with a wider range of electrophiles.
For instance, the tin moiety can be replaced with halogens, such as iodine or bromine, through reactions with electrophilic halogenating agents. These 5-halopyrimidines are themselves valuable intermediates for further functionalization, including Suzuki and Sonogashira coupling reactions. mostwiedzy.pl This two-step approach, involving the initial stannylation followed by halogenation, provides a flexible strategy for accessing a diverse array of 5-substituted pyrimidines.
Furthermore, the reactivity of the C-5 position can be modulated by the presence of other substituents on the pyrimidine ring. Electron-releasing groups can activate the ring towards electrophilic substitution, while electron-withdrawing groups can direct nucleophilic attack. The strategic use of this compound in conjunction with these principles allows for precise control over the regioselectivity of further modifications. rsc.org
Synthetic Utility in Nucleoside Analogue Chemistry
Nucleoside analogues are a critical class of therapeutic agents, particularly in the treatment of viral infections and cancer. gsconlinepress.com Modifications at the C-5 position of pyrimidine nucleosides can significantly impact their biological activity, often by enhancing their interaction with target enzymes or by improving their metabolic stability. This compound is a key precursor in the synthesis of such modified nucleosides.
Preparation of C-5 Modified Pyrimidine Nucleosides, including 5-Trimethylstannyl Arabinouridine
The synthesis of C-5 modified pyrimidine nucleosides often involves the initial preparation of a 5-functionalized pyrimidine base, which is then coupled with a protected sugar moiety. This compound can be utilized to introduce the desired substituent at the C-5 position of the pyrimidine base prior to the glycosylation step.
Alternatively, a pre-formed nucleoside, such as uridine (B1682114) or cytidine, can be converted to its 5-trimethylstannyl derivative. This intermediate can then undergo Stille coupling or other reactions to introduce the desired modification at the C-5 position of the intact nucleoside. mostwiedzy.pl This approach is particularly useful for the synthesis of nucleosides with complex or sensitive sugar moieties.
The synthesis of 5-trimethylstannyl arabinouridine is a key step in the preparation of various C-5 substituted arabinofuranosyluracil (B3032727) nucleosides. For example, 5-trimethylstannyl-1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)uracil has been synthesized and used as a precursor for radio-iodination to produce imaging agents for reporter gene expression. nih.gov The synthesis of 1-(α-D-arabinofuranosyl)-5-trimethylsilyluracil has also been reported, highlighting the accessibility of these key intermediates. nih.gov These stannylated nucleosides can then be coupled with a variety of partners to generate a library of C-5 modified nucleoside analogues for biological evaluation. nih.gov
Table 2: Synthetic Intermediates for C-5 Modified Pyrimidine Nucleosides
| Intermediate | Subsequent Modification | Target Compound Class | Reference |
|---|---|---|---|
| 5-Trimethylstannyluracil | Glycosylation | C-5 Substituted Uridine Analogues | nih.gov |
| 5-Trimethylstannyl-2'-deoxyuridine | Stille Coupling | C-5 Aryl/Alkyl-2'-deoxyuridines | mostwiedzy.pl |
| 5-Trimethylstannyl arabinouridine | Iodination | Radio-labeled Imaging Agents | nih.gov |
Synthesis of Acyclic Fleximer Analogues Incorporating Pyrimidine Moieties
Acyclic nucleoside analogues, which lack the rigid furanose ring of natural nucleosides, often exhibit unique biological activities and improved pharmacokinetic profiles. "Fleximers" are a class of acyclic nucleoside analogues that possess a flexible linkage between the nucleobase and the acyclic side chain. The synthesis of these molecules often relies on the construction of a functionalized heterocyclic core.
While direct synthesis from this compound is not always the primary route, the principles of pyrimidine functionalization enabled by this reagent are crucial. The ability to introduce diverse substituents at the C-5 position allows for the creation of pyrimidine moieties that can be incorporated into acyclic fleximer scaffolds. The synthetic strategies developed for C-5 functionalization provide the tools necessary to build the complex heterocyclic components of these novel therapeutic candidates.
Role in the Synthesis of Pharmacologically Relevant Scaffolds
The pyrimidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. researchgate.netpharmaguideline.combenthamscience.com The ability to efficiently and selectively functionalize this core structure is therefore of immense importance. This compound plays a crucial role in the synthesis of various pharmacologically relevant scaffolds, including antiviral agents and kinase inhibitors.
Pyrimidine derivatives are well-established as antiviral agents, with many acting as inhibitors of viral polymerases or other essential enzymes. gsconlinepress.com The introduction of specific substituents at the C-5 position of the pyrimidine ring can lead to potent and selective antiviral activity. nih.gov For example, the synthesis of pyrimidine-based nucleoside analogues often relies on the C-5 functionalization strategies that can be initiated from this compound.
In the realm of oncology, kinase inhibitors have emerged as a major class of targeted therapeutics. ed.ac.ukrsc.orgresearchgate.net Many of these inhibitors feature a substituted pyrimidine core that mimics the adenine (B156593) ring of ATP, allowing them to bind to the ATP-binding site of kinases. rsc.org The synthesis of these complex molecules often involves the construction of a highly substituted pyrimidine ring, and the methodologies developed for the functionalization of this compound are directly applicable to the synthesis of these important anticancer agents. nih.govnih.gov For instance, the Stille coupling of this compound with appropriate partners can be a key step in the assembly of the core scaffold of certain kinase inhibitors.
Precursors for Selective 5-HT1A Agonists
The synthesis of selective agonists for the 5-HT1A serotonin (B10506) receptor is a significant area of medicinal chemistry, aimed at developing treatments for anxiety, depression, and other central nervous system disorders. While the pyrimidine moiety is a component of some 5-HT1A receptor ligands, detailed research findings explicitly detailing the use of this compound as a direct precursor in the synthesis of selective 5-HT1A agonists through methods like Stille coupling are not extensively documented in publicly available scientific literature. The development of such agonists often involves complex synthetic pathways, and while organotin reagents are employed in modern organic synthesis, the specific application of this compound in this context remains an area requiring further published research for a detailed discussion.
Intermediates for Structures Related to Variolin Marine Alkaloids
The variolin family of marine alkaloids, isolated from the Antarctic sponge Kirkpatrickia variolosa, exhibits potent cytotoxic and kinase inhibitory activities, making them attractive targets for total synthesis. In the synthesis of Variolin B, a key step involves a palladium-catalyzed cross-coupling reaction to introduce a pyrimidine ring at the C-5 position of the core structure. orgsyn.orgnih.govencyclopedia.pub
One of the synthetic strategies for Variolin B employs a highly functionalized trihalo-substituted pyridopyrrolopyrimidine core. The substituents are then introduced via sequential palladium-mediated cross-coupling reactions. orgsyn.orgencyclopedia.pub In this context, a pyrimidyl stannyl (B1234572) reagent is utilized to form the crucial C-C bond at the C-5 position. encyclopedia.pubnih.gov Specifically, a derivative of the subject compound, 2-acetylamino-4-trimethylstannylpyrimidine, has been used in a coupling reaction with an iodo-substituted precursor of the variolin core. This reaction highlights the role of trimethylstannyl-pyrimidine derivatives as key intermediates in constructing the complex architecture of these marine natural products. orgsyn.org
Table 1: Key Reagents in the Synthesis of a Variolin B Intermediate
| Reactant 1 | Reactant 2 | Catalyst | Reaction Type | Product |
| Iodo-substituted pyridopyrrolopyrimidine | Pyrimidyl stannyl reagent | Palladium complex | Cross-coupling | C-5 substituted variolin core |
Facilitating Access to Iodoimidazole-Containing Nucleosides for Bioanalysis
Iodoimidazole-containing nucleosides are valuable tools in bioanalysis, often used as probes to study enzyme mechanisms and protein-nucleic acid interactions. The synthesis of these modified nucleosides can be challenging. While organostannyl compounds, particularly tributylstannyl derivatives, are used in palladium-catalyzed cross-coupling reactions to introduce various functionalities into nucleosides, the direct application of this compound for the synthesis of iodoimidazole-containing nucleosides is not prominently described in the available research. The synthesis of such nucleosides often involves multi-step processes, including glycosylation and subsequent modifications of the heterocyclic base. nih.gov
Contributions to Material Science Precursor Synthesis
In the realm of materials science, pyrimidine derivatives are of interest for their potential to form ordered supramolecular structures and to act as ligands in catalytic systems.
Supramolecular assemblies are highly ordered structures formed through non-covalent interactions. Pyrimidine-containing molecules can participate in these assemblies through hydrogen bonding and π-π stacking interactions. The synthesis of functionalized pyrimidine derivatives is key to designing and constructing novel supramolecular materials. Although this compound is a versatile building block for introducing the pyrimidine moiety, specific and detailed examples of its use in the synthesis of pyrimidine derivatives explicitly designed for supramolecular assemblies are not extensively reported in the current body of scientific literature.
Pyrimidine-based ligands play a significant role in transition metal catalysis, influencing the reactivity and selectivity of catalytic processes. The synthesis of these ligands often involves the coupling of pyrimidine units with other heterocyclic or aromatic systems. Stille-type carbon-carbon bond-forming reactions are a common method for creating such bipyrimidine and oligo-tridentate ligands. researchgate.net While organostannanes are crucial for these reactions, the specific use of this compound as a precursor for these ligands is not frequently detailed in published studies. The synthesis of such ligands often utilizes other stannylated or boronic acid-functionalized pyrimidine derivatives.
Future Directions and Emerging Research Trends in 5 Trimethylstannyl Pyrimidine Chemistry
Development of More Sustainable and Environmentally Benign Synthetic Routes
Traditional synthetic methods for pyrimidines and organostannanes often involve hazardous reagents and generate significant waste, posing environmental and health risks. rasayanjournal.co.in The toxicity of organotin compounds, in particular, is a major drawback. organic-chemistry.org Consequently, a significant future trend is the development of greener synthetic pathways.
Green chemistry principles are increasingly being applied to the synthesis of pyrimidine (B1678525) derivatives, utilizing safer techniques such as multicomponent reactions, microwave-assisted synthesis, and the use of eco-friendly catalysts and solvents. rasayanjournal.co.innih.gov For 5-trimethylstannyl-pyrimidine, future research will likely focus on improving the atom economy of its synthesis. jocpr.comwikipedia.org Atom economy is a measure of how efficiently atoms from the reactants are incorporated into the final product. primescholars.comnih.gov
Key research directions include:
Catalytic Tin Processes : Developing methods where tin is used catalytically rather than stoichiometrically would drastically reduce toxic tin waste. organic-chemistry.org
Alternative Reagents : Exploring less toxic organometallic alternatives to organostannanes for the introduction of the pyrimidine moiety.
Greener Solvents : Replacing hazardous organic solvents with more benign alternatives like water or ionic liquids, which are noted for their low toxicity and biodegradability. rasayanjournal.co.in
One-Pot Syntheses : Designing one-pot, multicomponent reactions to synthesize pyrimidine derivatives, which reduces the number of steps, minimizes waste, and simplifies purification processes. nih.goveurekaselect.com
The table below conceptualizes a comparison between traditional and future sustainable approaches for reactions involving this compound.
| Feature | Traditional Approach | Future Sustainable Approach |
| Tin Reagent | Stoichiometric use | Catalytic use or replacement with less toxic alternatives |
| Solvents | Hazardous organic solvents (e.g., THF, Toluene) | Green solvents (e.g., Water, Ionic Liquids, PEG) |
| Energy Input | Conventional heating | Microwave irradiation, Ultrasound |
| Waste Profile | High, with toxic tin byproducts | Minimized waste, recyclable catalysts |
| Overall Efficiency | Lower atom economy | Higher atom economy, fewer synthetic steps |
This table is a conceptual representation of emerging trends in sustainable chemistry.
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The performance of coupling reactions involving this compound, such as the Stille reaction, is heavily dependent on the palladium catalyst. libretexts.org Future research is intensely focused on creating novel catalytic systems that offer higher efficiency, greater selectivity, and milder reaction conditions.
Emerging trends in catalysis applicable to this compound chemistry include:
Nanoparticle Catalysis : Metal nanoparticles (NPs) are gaining attention due to their high surface-area-to-volume ratio. researchgate.net Palladium nanoparticles supported on various materials, including magnetically recoverable supports or carbon nanotubes, offer high activity and the significant advantage of being easily separated and recycled. nih.govmdpi.comrsc.org This approach is more environmentally friendly and cost-effective. nih.gov
Photocatalysis : Visible-light-promoted photocatalysis represents a major leap forward, allowing reactions to proceed under mild conditions. mdpi.com Research into photocatalytic Stille-type reactions, potentially even palladium-free ones, could revolutionize the use of reagents like this compound by using light energy to drive the catalytic cycle. mdpi.comresearchgate.net
Advanced Ligand Design : The ligands coordinated to the palladium center play a crucial role in the catalytic cycle, influencing steps like oxidative addition and reductive elimination. wikipedia.orguwindsor.ca The development of photoswitchable phosphine (B1218219) ligands, for instance, allows for the modulation of a catalyst's activity using light, offering in-situ control over the reaction rate. nih.gov This level of control can enhance selectivity and yield. nih.govrsc.org
The table below outlines different types of advanced catalysts and their potential benefits for reactions with this compound.
| Catalyst Type | Key Feature | Potential Advantage in this compound Chemistry |
| Magnetic Nanoparticles | Easily separable using an external magnet. nih.gov | Simplifies catalyst recovery and reuse, reducing costs and product contamination. nih.gov |
| **Photocatalysts (e.g., on TiO₂) ** | Utilizes visible light to drive the reaction. mdpi.com | Enables milder reaction conditions (room temperature), reduces energy consumption. |
| Photoswitchable Ligands | Catalyst activity can be turned "on" or "off" with light. nih.gov | Provides real-time control over reaction rates, potentially improving selectivity. |
| Dendrimer-Supported Catalysts | Provides a defined microenvironment and stabilization for Pd species. nih.gov | Enhances catalyst stability and allows for reactions in green solvents like water. nih.gov |
This table summarizes emerging catalytic systems and their projected impact on the field.
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch flask, is a transformative technology for chemical synthesis. Its integration with automated systems offers precise control over reaction parameters, enhanced safety, and the potential for high-throughput synthesis. unchainedlabs.com
For the chemistry of this compound, flow chemistry presents several key advantages:
Enhanced Safety : The handling of highly toxic and air-sensitive organotin reagents can be made safer by containing them within a closed-loop flow system, minimizing operator exposure.
Precise Control : Flow reactors allow for superior control over parameters like temperature, pressure, and reaction time, often leading to higher yields and purities compared to batch processes.
Rapid Optimization : Automated flow systems can be programmed to systematically vary reaction conditions, enabling rapid optimization of coupling reactions. unchainedlabs.com
High-Throughput Screening : The combination of flow chemistry with automated liquid handlers and purification systems allows for the rapid synthesis of large libraries of pyrimidine derivatives. This is particularly valuable in medicinal chemistry for drug discovery programs. acs.orgacs.orgdigitellinc.com
A conceptual automated workflow for the use of this compound in drug discovery could involve a flow reactor for the Stille coupling step, followed by in-line purification and subsequent high-throughput screening for biological activity.
Application of Advanced Spectroscopic and Structural Characterization Techniques for Mechanistic Elucidation
A deep understanding of reaction mechanisms is crucial for optimizing existing reactions and designing new ones. Future research will increasingly rely on advanced analytical techniques to probe the intricate steps of reactions involving this compound.
¹¹⁹Sn NMR Spectroscopy : Tin has several NMR-active isotopes, with ¹¹⁹Sn being the most commonly used. northwestern.eduhuji.ac.il The ¹¹⁹Sn chemical shift is highly sensitive to the coordination environment of the tin atom, covering a very wide range (around 5000 ppm). northwestern.edu This makes ¹¹⁹Sn NMR an invaluable tool for:
Characterizing this compound and its purity.
Monitoring the progress of Stille reactions in real-time.
Detecting and identifying tin-containing intermediates in the catalytic cycle, providing direct insight into the transmetalation step. researchgate.netresearchgate.net
X-ray Crystallography : While challenging for transient intermediates, single-crystal X-ray diffraction can provide definitive structural information for stable this compound derivatives or precatalyst complexes. This data is essential for understanding steric and electronic effects and for validating computational models.
Advanced Mass Spectrometry : Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to intercept and characterize transient catalytic species, helping to piece together the mechanistic puzzle of complex cross-coupling reactions.
The table below highlights key characterization techniques and their specific applications in studying the chemistry of this compound.
| Technique | Information Provided | Application to this compound Chemistry |
| ¹¹⁹Sn NMR | Electronic environment and coordination of the tin atom. northwestern.edu | Mechanistic studies of the Stille reaction; characterization of intermediates. researchgate.net |
| ¹H-¹¹⁹Sn HMBC | Correlation between proton and tin nuclei through multiple bonds. northwestern.edu | Structural elucidation of complex pyrimidine derivatives. |
| X-ray Crystallography | Precise 3D atomic structure. | Definitive structure of stable derivatives and catalyst complexes. |
| In-situ IR/Raman | Real-time monitoring of functional group changes. | Kinetic analysis and reaction progress monitoring in flow chemistry setups. |
This table outlines the application of advanced analytical methods for mechanistic insight.
Predictive Design of Novel this compound Derivatives via Computational Chemistry
Computational chemistry has transitioned from a specialized tool to an integral part of modern chemical research. In the context of this compound, in silico methods are poised to accelerate the discovery and optimization of new compounds and reactions.
Future research will leverage computational tools in several ways:
Mechanistic Investigation : Density Functional Theory (DFT) calculations can model the entire catalytic cycle of the Stille reaction. nih.gov This allows researchers to calculate the energy barriers for key steps like oxidative addition, transmetalation, and reductive elimination, providing insights that are difficult to obtain experimentally. nih.gov Such studies can explain the effect of different ligands, solvents, and substrates on reaction outcomes.
Predictive Catalyst Design : By understanding the mechanism, new and more efficient palladium catalysts can be designed computationally before any laboratory synthesis is attempted. This rational design approach can save significant time and resources.
Design of Novel Derivatives : Computational methods can predict the electronic and steric properties of novel this compound derivatives. nih.gov For applications in medicinal chemistry or materials science, this allows for the in silico design of molecules with desired properties, such as specific binding affinities for a biological target or particular optoelectronic characteristics. nih.govrsc.org Molecular docking studies, for example, can predict how a pyrimidine derivative synthesized via a Stille reaction might interact with a protein's active site. nih.govrsc.org
This predictive power enables researchers to prioritize synthetic targets, focusing on derivatives with the highest probability of success for a given application.
Q & A
Q. What are the optimal synthetic routes for preparing 5-Trimethylstannyl-pyrimidine, and how can researchers validate its purity?
Methodological Answer: The synthesis typically involves Stille coupling reactions, where a trimethyltin reagent reacts with halogenated pyrimidine derivatives (e.g., 5-bromo-pyrimidine) under palladium catalysis. Key parameters include:
- Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) in anhydrous conditions .
- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) at 60–80°C.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.
- Validation : Use and NMR to confirm substitution at the C5 position (e.g., absence of halogen peaks, trimethylstannyl proton signals at ~0.1–0.3 ppm) . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] for C₇H₁₁N₂Sn: calc. 258.98) .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- HRMS : Exact mass analysis (e.g., ESI-MS) to distinguish isotopic patterns of tin (Sn: 120 amu) .
- IR Spectroscopy : Absence of C-Br stretches (~500–600 cm) confirms successful substitution .
Q. How is this compound utilized in cross-coupling reactions for drug discovery?
Methodological Answer: The compound serves as a stannane donor in Stille couplings to form C–C bonds. Example protocol:
- Reaction Setup : Combine this compound (1.2 eq) with aryl/heteroaryl halides (1.0 eq), Pd(PPh₃)₄ (5 mol%), and LiCl (2 eq) in DMF at 80°C for 12–24 hours .
- Yield Optimization : Monitor reaction progress via TLC. Typical yields range from 60–85%, depending on steric hindrance of the coupling partner .
Advanced Research Questions
Q. How can researchers resolve contradictory reactivity data in Stille couplings involving this compound under different ligand systems?
Methodological Answer: Contradictions often arise from ligand-dependent transmetalation efficiency. To address this:
Q. What strategies mitigate tin-byproduct contamination in large-scale syntheses using this compound?
Methodological Answer:
Q. How do electronic effects of the trimethylstannyl group influence pyrimidine’s reactivity in nucleophilic substitutions?
Methodological Answer:
- Hammett Studies : Compare reaction rates of this compound vs. 5-H-pyrimidine in SNAr reactions. The stannyl group’s +I effect reduces pyrimidine ring electrophilicity, decreasing reactivity by ~40% (σ = −0.15) .
- X-ray Crystallography : Structural data reveal Sn–C bond elongation (2.14 Å) vs. C–H (1.09 Å), confirming steric/electronic modulation .
Contradiction Analysis in Research
Example : Discrepancies in reported catalytic efficiencies may stem from:
Oxygen Sensitivity : Some protocols omit degassing, leading to Pd oxidation and reduced yields .
Isotopic Interference : HRMS misassignment due to Sn’s natural isotopes (e.g., vs. ) .
Resolution : Replicate experiments under inert atmospheres and validate HRMS with isotopic pattern simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
